Cas no 1339427-03-0 (3,3-Difluoro-1-phenylpropan-1-amine)

3,3-Difluoro-1-phenylpropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3,3-difluoro-1-phenylpropan-1-amine
- Benzenemethanamine, α-(2,2-difluoroethyl)-
- 3,3-Difluoro-1-phenylpropan-1-amine
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- MDL: MFCD16858296
- Inchi: 1S/C9H11F2N/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-5,8-9H,6,12H2
- InChI Key: OIMJQEDMHQJITI-UHFFFAOYSA-N
- SMILES: FC(CC(C1C=CC=CC=1)N)F
Computed Properties
- Exact Mass: 171.08595568g/mol
- Monoisotopic Mass: 171.08595568g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 2
3,3-Difluoro-1-phenylpropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377077-250mg |
3,3-Difluoro-1-phenylpropan-1-amine |
1339427-03-0 | 98% | 250mg |
¥25185.00 | 2024-08-09 | |
Enamine | EN300-255878-0.1g |
3,3-difluoro-1-phenylpropan-1-amine |
1339427-03-0 | 95% | 0.1g |
$892.0 | 2024-06-19 | |
Enamine | EN300-255878-2.5g |
3,3-difluoro-1-phenylpropan-1-amine |
1339427-03-0 | 95% | 2.5g |
$1988.0 | 2024-06-19 | |
Enamine | EN300-255878-5g |
3,3-difluoro-1-phenylpropan-1-amine |
1339427-03-0 | 5g |
$2940.0 | 2023-09-14 | ||
Enamine | EN300-255878-1.0g |
3,3-difluoro-1-phenylpropan-1-amine |
1339427-03-0 | 95% | 1.0g |
$1014.0 | 2024-06-19 | |
Enamine | EN300-255878-0.25g |
3,3-difluoro-1-phenylpropan-1-amine |
1339427-03-0 | 95% | 0.25g |
$933.0 | 2024-06-19 | |
Enamine | EN300-255878-0.5g |
3,3-difluoro-1-phenylpropan-1-amine |
1339427-03-0 | 95% | 0.5g |
$974.0 | 2024-06-19 | |
Enamine | EN300-255878-1g |
3,3-difluoro-1-phenylpropan-1-amine |
1339427-03-0 | 1g |
$1014.0 | 2023-09-14 | ||
Enamine | EN300-255878-10g |
3,3-difluoro-1-phenylpropan-1-amine |
1339427-03-0 | 10g |
$4360.0 | 2023-09-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377077-50mg |
3,3-Difluoro-1-phenylpropan-1-amine |
1339427-03-0 | 98% | 50mg |
¥21439.00 | 2024-08-09 |
3,3-Difluoro-1-phenylpropan-1-amine Related Literature
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Additional information on 3,3-Difluoro-1-phenylpropan-1-amine
3,3-Difluoro-1-phenylpropan-1-amine (CAS No. 1339427-03-0): A Comprehensive Overview
3,3-Difluoro-1-phenylpropan-1-amine (CAS No. 1339427-03-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique difluoro and phenyl substitutions, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The chemical structure of 3,3-Difluoro-1-phenylpropan-1-amine is defined by its molecular formula C9H9F2N and molecular weight of 175.17 g/mol. The presence of fluorine atoms imparts unique properties to the molecule, including enhanced metabolic stability and improved pharmacokinetic profiles. These attributes are particularly valuable in drug design, where the goal is to develop compounds with optimal bioavailability and reduced side effects.
Recent studies have explored the potential of 3,3-Difluoro-1-phenylpropan-1-amine in various therapeutic areas. One notable area of research is its application as a serotonin reuptake inhibitor (SRI). Serotonin reuptake inhibitors are widely used in the treatment of depression, anxiety disorders, and other psychiatric conditions. Preliminary studies have shown that 3,3-Difluoro-1-phenylpropan-1-amine exhibits potent serotonin reuptake inhibition activity, suggesting its potential as a novel antidepressant agent.
In addition to its role as an SRI, 3,3-Difluoro-1-phenylpropan-1-amine has also been investigated for its potential in pain management. Chronic pain is a significant healthcare challenge, and there is a continuous need for new and effective analgesic agents. Research has indicated that 3,3-Difluoro-1-phenylpropan-1-amine may have analgesic properties due to its interaction with specific pain pathways in the central nervous system.
The pharmacological profile of 3,3-Difluoro-1-phenylpropan-1-amine has been further elucidated through in vitro and in vivo studies. In vitro assays have demonstrated its ability to modulate various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. These findings suggest that the compound may have multifaceted therapeutic effects beyond its primary mechanism of action.
Clinical trials are currently underway to evaluate the safety and efficacy of 3,3-Difluoro-1-phenylpropan-1-amine. Early results from phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetic parameters. The compound has been well-tolerated at various dose levels, with no significant adverse effects reported. These preliminary findings provide a strong foundation for advancing the compound into later-stage clinical trials.
The development of new drugs often involves extensive optimization processes to enhance their therapeutic potential while minimizing side effects. In this context, researchers are exploring various derivatives and analogs of 3,3-Difluoro-1-phenylpropan-1-amine. These efforts aim to identify compounds with improved potency, selectivity, and safety profiles. The use of computational methods and high-throughput screening techniques has accelerated these optimization efforts, leading to the discovery of several promising lead compounds.
Beyond its direct therapeutic applications, 3,3-Difluoro-1-phenylpropan-1-amine has also been studied for its potential as a tool compound in basic research. Its unique chemical structure and biological activities make it a valuable tool for investigating the mechanisms underlying various neurological disorders. For example, researchers have used this compound to study the role of serotonin reuptake inhibition in depression and anxiety disorders.
In conclusion, 3,3-Difluoro-1-phenylpropan-1-amine (CAS No. 1339427-03-0) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, paving the way for innovative treatments in various medical fields.
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